molecular formula C13H9IN2 B8723174 3-Iodo-7-phenylimidazo[1,2-a]pyridine

3-Iodo-7-phenylimidazo[1,2-a]pyridine

Cat. No. B8723174
M. Wt: 320.13 g/mol
InChI Key: VAUJVMOIMWQSII-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

A solution of 7-phenylimidazo[1,2-a]pyridine (1-4, 110 mg, 0.56 mmol, 1 equiv) and iodine (140 mg, 0.56 mmol, 1.0 equiv) in acetic acid (4 mL) was stirred at 23° C. for 18 h. More iodine (130 mg) was added and the mixture was stirred for 24 h at 70° C. A third portion of iodine (130 mg) was added and heating (70° C.) was continued for 2 h. The reaction mixture was basified with aqueous saturated sodium bicarbonate solution (100 mL), and the remaining iodine was quenched with addition of aqueous saturated sodium thiosulfate solution (10 mL). The mixture was extracted with EtOAc (100 mL), and the organic layer was washed with brine, dried over sodium sulfate, and then concentrated to give 3-iodo-7-phenylimidazo[1,2-a]pyridine (1-5) as a light-brown solid. 1H NMR (300 MHz, CDCl3) δ 8.18 (d, 1H, J=7.3 Hz), 7.82 (s, 1H), 7.73 (s, 1H), 7.67 (m, 2H), 7.50 (t, 2H, J=7.3 Hz), 7.42 (t, 1H, J=7.3 Hz), 7.23 (d, 1H, J=7.0 Hz).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][N:10]3[CH:13]=[CH:14][N:15]=[C:9]3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:16]I.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[I:16][C:13]1[N:10]2[CH:11]=[CH:12][C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][C:9]2=[N:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=2N(C=C1)C=CN2
Name
Quantity
140 mg
Type
reactant
Smiles
II
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
II
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating (70° C.)
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the remaining iodine was quenched with addition of aqueous saturated sodium thiosulfate solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.